3-(Morpholin-3-yl)phenol hydrochloride

Description

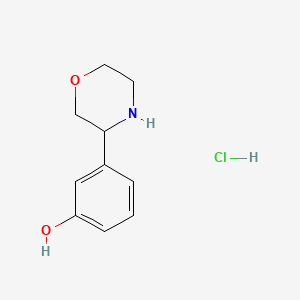

Structure

3D Structure of Parent

Properties

CAS No. |

2901100-15-8 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

3-morpholin-3-ylphenol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10;/h1-3,6,10-12H,4-5,7H2;1H |

InChI Key |

NNFAGYQOIVKNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis and Key Precursors

Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chembam.com For 3-(Morpholin-3-yl)phenol, the primary retrosynthetic disconnections are made across the C-O and C-N bonds forming the morpholine (B109124) ring. This approach identifies a 1,2-amino alcohol as the key precursor.

Specifically, the target molecule can be traced back to 2-amino-1-(3-hydroxyphenyl)ethanol . Due to the reactivity of the phenolic hydroxyl group under many synthetic conditions, it is often protected during the synthesis. A common strategy is to use a methoxy group, making 2-amino-1-(3-methoxyphenyl)ethanol a more practical and widely used key precursor. nih.gov The final step in such a synthetic sequence would be the demethylation of the methoxy group to reveal the desired phenol (B47542).

Further disconnection of the 1,2-amino alcohol precursor and a generic two-carbon electrophile reveals the fundamental building blocks. This highlights two primary synthetic strategies:

Cyclization of a pre-formed 1-aryl-2-aminoethanol derivative: This is the most direct route to a 3-aryl morpholine.

Construction from simpler materials: Building the 1-aryl-2-aminoethanol core from precursors like α-chloro-3-hydroxyacetophenone.

For stereoselective synthesis, the chirality must be introduced either in the precursor or during the cyclization. Chiral amino alcohol precursors, such as the enantiomerically pure (S)-2-chloro-1-(3-hydroxyphenyl)ethanol , are highly valuable starting materials. These can be synthesized with high purity using modern biocatalytic methods. google.com

The table below summarizes the key precursors for the synthesis of 3-(Morpholin-3-yl)phenol.

| Precursor Type | Specific Example | Role in Synthesis |

| Key Intermediate (Protected) | 2-amino-1-(3-methoxyphenyl)ethanol | Provides the complete carbon-nitrogen backbone with a protected phenol. |

| Key Intermediate (Unprotected) | 2-amino-1-(3-hydroxyphenyl)ethanol | Direct precursor, though the phenol requires careful handling. |

| Chiral Ketone Precursor | α-chloro-3-hydroxyacetophenone | Starting material for the enzymatic synthesis of chiral amino alcohols. google.com |

| Two-Carbon Electrophile | Ethylene Sulfate | A green and efficient reagent for forming the morpholine ring from a 1,2-amino alcohol. chemrxiv.org |

| Classical Two-Carbon Electrophile | Chloroacetyl chloride | Traditional reagent for forming a morpholinone intermediate. chemrxiv.org |

Established Synthetic Pathways and Optimizations

Traditional methods for constructing the morpholine ring often involve multi-step sequences starting from 1,2-amino alcohols.

One of the most common historical approaches involves annulation with chloroacetyl chloride . chemrxiv.org This process typically consists of three distinct steps:

N-acylation: The amino group of the 1,2-amino alcohol (e.g., 2-amino-1-(3-methoxyphenyl)ethanol) reacts with chloroacetyl chloride to form an α-chloroamide intermediate.

Intramolecular Cyclization: The intermediate is treated with a base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, forming a morpholin-3-one.

Reduction: The amide carbonyl of the morpholinone is reduced using a strong reducing agent like lithium aluminum hydride (LAH) or borane to yield the final morpholine ring.

While reliable, this three-step sequence suffers from poor atom economy and the use of hazardous reagents.

Another established pathway is the direct N-alkylation of the amino alcohol with a 2-haloethanol (e.g., 2-chloroethanol), followed by a base-mediated intramolecular cyclization. researchgate.net This approach avoids the morpholinone intermediate but can be complicated by competing O-alkylation and the potential for over-alkylation.

| Pathway | Key Reagents | Intermediates | Number of Steps | General Notes |

| Morpholinone Route | Chloroacetyl chloride, Base (NaH), Reducing Agent (LAH) | α-chloroamide, Morpholin-3-one | 3 | Robust and widely used, but involves hazardous reagents and low atom economy. chemrxiv.org |

| Direct N-Alkylation | 2-Haloethanol, Base | N-(2-hydroxyethyl)amino alcohol | 2 | More direct, but can face challenges with selectivity and side reactions. researchgate.net |

| Epoxide Opening | Ethylene oxide or equivalent, Base for cyclization | N-(2-hydroxyethyl)amino alcohol | 2 | Utilizes an epoxide to install the two-carbon unit, followed by cyclization. |

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing greener, more efficient, and safer methods for morpholine synthesis, aligning with the principles of sustainable chemistry.

A significant advancement is the use of ethylene sulfate (ES) as a two-carbon annulating agent for converting 1,2-amino alcohols into morpholines. acs.orgchemrxiv.orgorganic-chemistry.org This methodology offers several advantages over classical routes:

High Efficiency: It is a simple one or two-step, high-yielding, and redox-neutral protocol. nih.gov

Safety and Cost: It employs inexpensive and less hazardous reagents (ethylene sulfate and tBuOK) compared to the chloroacetyl chloride/hydride reduction pathway. chemrxiv.orgchemrxiv.org

Scalability: The method has been successfully demonstrated on scales greater than 50 grams, indicating its suitability for larger-scale research applications. chemrxiv.orgnih.gov

The reaction proceeds via a clean SN2 reaction between the amine and ethylene sulfate, followed by a base-mediated cyclization. This approach elegantly bypasses the challenge of achieving selective monoalkylation of primary amines. chemrxiv.org

Biocatalysis represents another frontier for sustainable synthesis. The preparation of chiral precursors can be achieved with exceptional stereoselectivity using enzymes. For instance, ketoreductases can catalyze the reduction of α-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with a substrate conversion rate of over 99% and an enantiomeric excess (ee) of 100%. google.com This enzymatic step provides a green route to the enantiomerically pure core needed for the target molecule.

Furthermore, enzymatic methods are being developed for protecting group manipulations. The use of laccase enzymes for the oxidative deprotection of p-methoxyphenyl (PMP) protected amines offers a mild and environmentally benign alternative to harsh chemical oxidants like ceric ammonium nitrate (CAN). ru.nl

| Approach | Key Feature | Reagents/Catalyst | Advantages |

| Ethylene Sulfate Annulation | Redox-neutral cyclization | Ethylene sulfate, tBuOK | High yield, 1-2 steps, scalable, inexpensive, avoids harsh reducing agents. chemrxiv.orgacs.org |

| Enzymatic Precursor Synthesis | Asymmetric reduction | Ketoreductase | Excellent enantioselectivity (>99% ee), mild aqueous conditions, high atom economy. google.com |

| Photocatalysis/Flow Chemistry | Modern synthetic tools | Organic photocatalysts | Potential for mild conditions and high throughput (for flow). organic-chemistry.org |

| Enzymatic Deprotection | Green protecting group removal | Laccase enzymes | Mild, selective deprotection of PMP-amines, avoiding toxic heavy metals. ru.nl |

Challenges in Synthetic Scalability for Research Applications

Transitioning a synthetic route from a small laboratory scale to a larger scale for extensive research or preclinical studies presents numerous challenges.

Cost and Availability of Starting Materials: Enantiomerically pure precursors are often significantly more expensive than their racemic counterparts. While biocatalytic routes can provide access, the cost of enzymes, cofactors, and specialized equipment for large-scale biotransformations can be a limiting factor. google.com

Hazardous and Expensive Reagents: Many established syntheses rely on reagents that are problematic on a larger scale. Palladium catalysts, while highly effective, are costly, and residual metal must be rigorously removed from the final compound. nih.gov Strong reducing agents like lithium aluminum hydride are pyrophoric and require specialized handling procedures. The use of toxic reagents like chloroacetyl chloride raises significant safety and environmental concerns regarding waste disposal. chemrxiv.org

Purification Methods: Laboratory-scale purifications frequently depend on silica gel column chromatography, a technique that is expensive, solvent-intensive, and generally impractical for producing large quantities of material. banglajol.info Scalable syntheses must be designed to yield products that can be purified by crystallization or distillation. The ethylene sulfate method, which can produce a crystalline zwitterionic intermediate, offers a significant advantage in this regard as it allows for purification before the final cyclization step. chemrxiv.org

Maintaining Stereochemical Integrity: Ensuring that the high enantiomeric or diastereomeric purity achieved on a small scale is maintained during scale-up can be difficult. Changes in reaction times, temperatures, and mixing rates can sometimes lead to partial racemization or epimerization.

Reaction Conditions: Methods that require cryogenic temperatures, high pressures, or strictly anhydrous conditions are capital-intensive and complex to operate on a large scale. The development of syntheses that proceed under mild, ambient conditions, such as many of the emerging enzymatic and ethylene sulfate-based methods, is therefore highly desirable for improving scalability. acs.orgchemrxiv.org

Chemical Reactivity and Transformation Studies

Elucidation of Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of 3-(Morpholin-3-yl)phenol hydrochloride are centered around the reactivity of the phenol (B47542) and morpholine (B109124) moieties.

Phenolic Reactivity: The hydroxyl group (-OH) on the aromatic ring is a strong activating group, making the ring electron-rich and highly susceptible to electrophilic aromatic substitution. byjus.comchemistrysteps.com The non-bonding electrons on the oxygen atom stabilize the intermediate carbocation (arenium ion) formed during substitution, particularly when the electrophile attacks the ortho or para positions relative to the hydroxyl group. britannica.comquora.com Therefore, the hydroxyl group is an ortho, para-director. Given that the morpholin-3-yl group is at the meta position, the ortho and para positions to the hydroxyl group (positions 2, 4, and 6) are the most likely sites for electrophilic attack.

Morpholine Reactivity: The morpholine ring contains a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, in the hydrochloride salt form, this nitrogen is protonated, forming a morpholinium ion. This protonation significantly reduces the nucleophilicity of the nitrogen, rendering it unreactive towards electrophiles until a base is introduced to deprotonate it. atamanchemicals.comwikipedia.org The presence of the ether oxygen in the morpholine ring also withdraws electron density from the nitrogen, making it inherently less nucleophilic than similar secondary amines like piperidine. atamanchemicals.comatamankimya.com

Functional Group Interconversions and Derivatization Strategies

The distinct functional groups of this compound allow for a variety of interconversions and derivatizations, enabling the synthesis of a wide range of analogs.

Reactions of the Phenolic Hydroxyl Group:

O-Alkylation (Etherification): The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. tandfonline.compharmaxchange.info Various alkylating agents can be used to achieve this transformation. tandfonline.comrsc.orgacs.org

O-Acylation (Esterification): Phenols can be acylated to form esters using acid chlorides or anhydrides, often in the presence of a base like pyridine. ncert.nic.inchemistryviews.orgmdpi.com This reaction serves to protect the hydroxyl group or to introduce different functional moieties.

Silylation: The hydroxyl group can be derivatized by converting it into a silyl (B83357) ether using silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is a common strategy in analytical chemistry to increase the volatility and thermal stability of phenolic compounds for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Reactions of the Morpholine Nitrogen:

N-Alkylation: After neutralization of the hydrochloride salt, the secondary amine of the morpholine ring can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netakjournals.comresearchgate.netnih.gov This reaction introduces a substituent on the nitrogen atom.

N-Acylation: The secondary amine can be readily acylated with acid chlorides or anhydrides to form amides. ncert.nic.inresearchgate.net This is a common protective group strategy for amines.

Formation of Enamines: Morpholine is commonly used to generate enamines by reacting with aldehydes or ketones. atamanchemicals.comatamankimya.com

The following table summarizes common derivatization strategies for the functional groups present in the molecule.

| Functional Group | Reaction Type | Reagents | Product |

| Phenolic -OH | O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether |

| Phenolic -OH | O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester |

| Phenolic -OH | Silylation | Silylating agent (e.g., MTBSTFA) | Silyl Ether |

| Morpholine -NH- | N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Morpholine -NH- | N-Acylation | Acyl chloride or Anhydride | Amide |

Exploration of Novel Chemical Transformations

The bifunctional nature of 3-(Morpholin-3-yl)phenol allows for the exploration of transformations that involve either selective or simultaneous reactions at both the phenol and morpholine sites.

Electrophilic Aromatic Substitution:

The high reactivity of the phenol ring towards electrophilic aromatic substitution allows for a range of modifications. britannica.comucalgary.ca

Halogenation: Phenols react readily with bromine in a solvent of low polarity to form monobromophenols. In the presence of bromine water, polysubstitution occurs to yield 2,4,6-tribromophenol. byjus.com

Nitration: Treatment of phenol with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.comnumberanalytics.com

Oxidation Reactions:

Phenols are susceptible to oxidation. libretexts.orglibretexts.org

Oxidation to Quinones: Strong oxidizing agents can oxidize phenols to quinones. For instance, p-benzoquinone can be formed from the oxidation of phenol. numberanalytics.comjove.com The specific product from 3-(Morpholin-3-yl)phenol would depend on the reaction conditions and the oxidant used.

The table below outlines some potential chemical transformations.

| Reaction Type | Reagents | Expected Product |

| Bromination | Br₂ in CHCl₃ | Brominated phenol derivative |

| Nitration | Dilute HNO₃ | Nitrated phenol derivative |

| Oxidation | Na₂Cr₂O₇, H₂SO₄ | Quinone-type derivative |

Reaction Kinetics and Thermodynamics in Research Contexts

Kinetics:

Phenol Reactions: The kinetics of phenol oxidation and ozonation have been studied. For instance, the ozonation of substituted phenols shows second-order rate constants in the range of 10⁴–10⁷ M⁻¹s⁻¹. acs.org The photodegradation of phenol has been shown to have an activation energy of approximately 14.3 kJ mol⁻¹. mdpi.com The rates of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or other chemical species. nih.govacs.orgmdpi.com

Morpholine Reactions: The N-alkylation of morpholine with alcohols has been investigated, and the apparent activation energy for N-methylation with methanol (B129727) was found to be 46.20 kJ mol⁻¹. researchgate.net The reactivity of morpholines is also influenced by the solvent system due to hydrogen bonding effects. cdnsciencepub.com

Thermodynamics:

Morpholine Ionization: The thermodynamic properties of the ionization of morpholine have been determined. For the acid dissociation of the morpholinium ion at 25°C and infinite dilution, the change in enthalpy (ΔH) is approximately 39 kJ·mol⁻¹, and the change in entropy (ΔS) is around -31 J·K⁻¹mol⁻¹. researchgate.net These values are crucial for understanding the acid-base chemistry of the morpholine moiety in aqueous solutions. The NIST Chemistry WebBook provides additional thermodynamic data for morpholine itself, such as its enthalpy of vaporization. nist.govchemeo.com

These general kinetic and thermodynamic parameters provide a foundation for predicting and understanding the reactivity of this compound in various chemical environments.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential tools for understanding the dynamic behavior and accessible shapes of a molecule, which are crucial for its interactions and properties.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of atoms in 3-(Morpholin-3-yl)phenol hydrochloride over time, providing a view of its flexibility. Such simulations could reveal stable and transient conformations, the dynamics of the morpholine (B109124) ring (which can exist in chair, boat, and twist-boat conformations), and the orientation of the phenol (B47542) group relative to the morpholine ring. These dynamics are influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules, and intramolecular forces.

Conformational Analysis: A systematic search of the potential energy surface would identify low-energy conformers. For this compound, key degrees of freedom would include the torsion angles defining the connection between the morpholine and phenol rings. Identifying the global minimum energy conformation and other low-lying conformers is critical, as these are the most likely structures to be observed experimentally and to be biologically relevant. Conformational analysis helps in understanding how the molecule might bind to a biological target. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. karazin.ua

Density Functional Theory (DFT): DFT methods would be used to optimize the geometry of this compound and calculate a wide range of electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results. nih.govmdpi.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides information about the molecule's kinetic stability and polarizability. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be located on the electron-rich phenol ring, while the LUMO may be distributed across the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netimist.ma For this compound, negative potential (red/yellow) would be expected around the oxygen atom of the phenol and the nitrogen and oxygen atoms of the morpholine ring, indicating sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the phenolic proton and the protonated amine, indicating sites for nucleophilic attack. mdpi.comresearchgate.net

| Quantum Chemical Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions. nih.gov |

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react.

Metabolic Prediction: In silico tools can also be used to predict the metabolic fate of this compound. Software can identify potential sites of metabolism by cytochrome P450 enzymes, for example, by predicting which atoms are most likely to undergo oxidation.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Should this compound be part of a series of compounds with measured biological activity, computational methods can be invaluable in elucidating Structure-Activity Relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a set of molecules with their biological activity. wisdomlib.org For a series of analogs of this compound, descriptors such as electronic properties (from DFT), steric properties (molecular shape and size), and hydrophobicity could be calculated and used to develop a predictive QSAR model. wisdomlib.org

Pharmacophore Modeling: If the biological target is known, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. The conformation of this compound would be compared to this model to assess its potential for activity.

Non-Linear Optical Properties and Advanced Electronic Structure Studies

The electronic structure of this compound can also be investigated for its potential non-linear optical (NLO) properties.

Hyperpolarizability Calculations: NLO materials have applications in optoelectronics and photonics. nih.gov Computational methods can calculate the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. imist.ma The presence of an electron-donating group (the morpholine) and an electron-withdrawing/donating group (the phenol) connected through a system that allows for charge transfer can lead to significant NLO properties. mdpi.com DFT calculations are a common method for predicting these properties. researchgate.net

Biological Activity and Mechanistic Investigations in Vitro and Cellular Focus

Identification and Characterization of Specific Molecular Targets (e.g., enzymes, receptors)

To date, specific molecular targets for 3-(Morpholin-3-yl)phenol hydrochloride have not been identified in published research. The initial step in characterizing this compound would involve broad screening assays to identify potential interacting partners, such as enzymes or receptors. Given its structural features, particularly the phenol (B47542) group, which is a common feature in ligands for opioid receptors, initial investigations might focus on this class of receptors.

A typical investigative approach would include:

Receptor Binding Assays: Utilizing radioligand binding assays to determine if this compound competes with known ligands for binding to a panel of receptors, including but not limited to opioid, adrenergic, dopaminergic, and serotonergic receptors.

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases or proteases, to identify any inhibitory activity.

Without such primary screening data, no specific molecular targets can be definitively associated with this compound.

Elucidation of Molecular and Cellular Mechanisms of Action (e.g., pathway modulation, specific binding events)

Following the identification of a primary molecular target, further studies would be necessary to elucidate the molecular and cellular mechanisms of action. For instance, if the compound were found to bind to a G-protein coupled receptor (GPCR), subsequent functional assays would be crucial.

These could involve:

Second Messenger Assays: Measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions (Ca2+), to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Cellular Pathway Analysis: Employing techniques like Western blotting or reporter gene assays to investigate the downstream effects on specific signaling pathways.

Currently, there is no available data from such studies for this compound.

Ligand-Protein/Biomolecule Interaction Studies (e.g., binding kinetics, thermodynamics)

A quantitative understanding of the interaction between this compound and a confirmed biological target would require detailed biophysical studies. These investigations provide insights into the affinity, kinetics, and thermodynamic properties of the binding event.

Key experimental approaches would include:

Surface Plasmon Resonance (SPR): To measure the association (kon) and dissociation (koff) rate constants of the ligand-protein interaction in real-time, from which the equilibrium dissociation constant (KD) can be derived.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

As no specific molecular target has been identified, no such ligand-protein interaction studies have been reported for this compound.

Structure-Mechanism Relationships (SMR) from Biological Data

Understanding the relationship between the chemical structure of this compound and its biological mechanism would necessitate the synthesis and evaluation of a series of structural analogs. By systematically modifying different parts of the molecule (the morpholine (B109124) ring, the phenol group, and the linkage between them), researchers could deduce the key structural features required for biological activity.

This would involve comparing the potency and efficacy of these analogs in the relevant biological assays. For example, modification of the hydroxyl group on the phenol ring could reveal its importance in receptor binding. At present, no such structure-activity relationship (SAR) or structure-mechanism relationship (SMR) studies are available for this compound.

Investigation of Biomolecular Recognition Processes

The process by which a biological molecule recognizes and binds to this compound could be investigated using a combination of computational and experimental methods.

Computational Modeling and Docking: If a crystal structure of a target protein is available, molecular docking simulations could predict the likely binding mode of the compound and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of the compound in complex with its biological target would provide definitive evidence of the binding orientation and the specific molecular interactions that stabilize the complex.

In the absence of an identified biological target, these biomolecular recognition studies have not been performed for this compound.

Applications in Advanced Chemical and Biological Research

Utilization as a Versatile Synthetic Building Block and Intermediate

The molecular architecture of 3-(Morpholin-3-yl)phenol hydrochloride features several functional groups that can be selectively targeted, rendering it a highly versatile building block in organic synthesis. The principal reactive sites—the phenolic hydroxyl group, the secondary amine within the morpholine (B109124) ring, and the aromatic ring itself—allow for a wide array of chemical transformations. This versatility enables chemists to introduce the morpholinyl-phenol motif into larger, more complex molecules or to use it as a starting point for creating diverse derivatives.

The phenol (B47542) group can undergo O-alkylation, O-acylation, and etherification to produce a variety of ethers and esters. The secondary amine of the morpholine ring is amenable to N-alkylation, N-acylation, and reductive amination, allowing for the attachment of various substituents. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups, further expanding its synthetic potential. This multi-faceted reactivity makes the compound an ideal intermediate for constructing complex molecular frameworks.

| Reactive Site | Type of Reaction | Potential Products | Research Application |

|---|---|---|---|

| Phenolic -OH | Etherification (e.g., Williamson ether synthesis) | Aryl ethers | Synthesis of analogues with modified solubility and lipophilicity. |

| Phenolic -OH | Esterification | Aryl esters | Creation of prodrugs or compounds with altered metabolic stability. |

| Morpholine N-H | N-Alkylation / N-Arylation | Tertiary amines | Modulation of basicity and exploration of structure-activity relationships (SAR). |

| Morpholine N-H | N-Acylation | Amides | Introduction of diverse functional groups to interact with biological targets. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives | Fine-tuning of electronic properties and providing handles for further coupling reactions. |

Role as a Molecular Probe for Investigating Biological Systems

Molecular probes are essential tools in chemical biology for the real-time study of biological processes within complex systems like living cells. The development of such probes often involves modifying a biologically active molecule with a reporter group, such as a fluorophore or a photo-crosslinker. The this compound scaffold is a promising candidate for the development of molecular probes.

The intrinsic fluorescence of the phenol moiety, similar to other phenolic compounds, can be sensitive to the local microenvironment's polarity and hydrogen-bonding capacity. This property could be exploited to design probes that signal changes in their binding environment. Alternatively, the phenol group or the secondary amine can serve as an attachment point for extrinsic fluorophores, quenchers, or photo-affinity labels. By attaching such groups, researchers can create customized probes to visualize the distribution of a target protein, quantify ligand-receptor interactions, or identify the specific binding partners of the morpholinyl-phenol scaffold within a cell. For instance, derivatives of aromatic structures like 8-amidoquinoline are well-established fluorescent probes for detecting metal ions.

Development of Novel Chemical Scaffolds and Chemical Libraries for Research

In modern drug discovery, the exploration of chemical space is accelerated through the synthesis and screening of chemical libraries—large collections of structurally related compounds. The concept of a central scaffold, which can be systematically decorated with various functional groups at multiple "diversity points," is fundamental to library design. The morpholine heterocycle is considered a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds and approved drugs.

This compound serves as an excellent starting scaffold for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating collections of structurally complex and diverse molecules. By applying a range of synthetic reactions to its three main reactive sites, a large and diverse library of analogues can be generated from this single starting material. Such libraries are invaluable for high-throughput screening campaigns to identify hit compounds for new biological targets.

| Diversity Point | Chemistry Employed | Resulting Structural Diversity |

|---|---|---|

| Phenolic Oxygen | Parallel etherification with a library of alkyl halides | A series of ethers with varying chain length, branching, and functionality. |

| Morpholine Nitrogen | Parallel acylation with a library of carboxylic acids | A library of amides with diverse R-groups. |

| Aromatic Ring | Suzuki or Buchwald-Hartwig coupling on a halogenated intermediate | Introduction of a wide range of aryl or heteroaryl substituents. |

Applications in Chemo- and Biocatalysis Research

The fields of chemo- and biocatalysis focus on the use of small molecules, metal complexes, or enzymes to accelerate chemical reactions. The structure of this compound contains features that are relevant to both areas.

In chemocatalysis, morpholine derivatives have been explored as ligands for metal catalysts in asymmetric synthesis, where they can influence the stereochemical outcome of a reaction. The nitrogen and oxygen atoms of the morpholine ring, along with the phenolic oxygen, can act as coordination sites for a metal center. Chiral versions of this compound could be investigated as ligands in reactions such as asymmetric additions or hydrogenations. Furthermore, morpholine-based organocatalysts, particularly those derived from β-amino acids, have been shown to be highly efficient in certain C-C bond-forming reactions, overcoming the generally lower reactivity associated with morpholine-enamines.

In biocatalysis, enzymes are used to perform highly selective chemical transformations. While specific biocatalytic applications for this compound have not been detailed, its functional groups are susceptible to enzymatic modification. For example, lipases could potentially catalyze the acylation or deacylation of the phenol group, while oxidoreductases could modify the aromatic ring. Conversely, the compound could serve as a starting material in the enzymatic synthesis of more complex molecules, as demonstrated in the synthesis of other morpholine-containing compounds.

Design of Ligands for Specific Research Targets

The design of selective ligands that can modulate the function of specific biological targets (e.g., enzymes, receptors, ion channels) is a cornerstone of chemical biology and drug discovery. The morpholine ring is a well-established pharmacophore that often enhances biological potency and confers favorable pharmacokinetic properties, such as metabolic stability and aqueous solubility.

The 3-(Morpholin-3-yl)phenol scaffold combines the beneficial properties of the morpholine ring with the hydrogen-bonding capabilities of the phenol group, making it an attractive starting point for ligand design. Structure-Activity Relationship (SAR) studies, which systematically explore how modifications to a molecule's structure affect its biological activity, are central to this process. For this compound, an SAR campaign would involve synthesizing derivatives with substitutions at the morpholine nitrogen, the phenol group, and the aromatic ring to probe the binding pocket of a target protein. For example, research on other morpholine-containing scaffolds has shown that the morpholinyl nitrogen can be essential for inhibitory activity against certain enzymes. This scaffold could be used to develop inhibitors for kinases, cholinesterases, or monoamine oxidases, all of which are important targets in various diseases.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Routes and Methodologies

The development of efficient and novel synthetic routes is paramount to the advancement of research on 3-(Morpholin-3-yl)phenol hydrochloride. Future explorations are likely to move beyond traditional methods to embrace more sophisticated and sustainable approaches.

One promising area is the application of flow chemistry . This technique allows for the continuous production of the target molecule, offering superior control over reaction parameters such as temperature, pressure, and reaction time. The benefits include enhanced safety, improved yield and purity, and easier scalability. For a molecule with multiple chiral centers like this compound, flow chemistry can be coupled with immobilized catalysts or enzymes to achieve high stereoselectivity.

Another avenue of exploration lies in biocatalysis . The use of enzymes to catalyze key steps in the synthesis can lead to highly specific and environmentally friendly processes. For instance, enzymes could be employed for the asymmetric synthesis of the morpholine (B109124) ring, a critical component of the molecule. This approach would reduce the reliance on heavy metal catalysts and harsh reaction conditions often associated with classical organic synthesis.

Furthermore, the use of photoredox catalysis offers a powerful tool for the formation of complex C-C and C-N bonds under mild conditions. This methodology could be investigated for the coupling of the phenol (B47542) and morpholine moieties, potentially leading to more efficient and atom-economical synthetic pathways.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for stereoselective synthesis. | Development of continuous flow processes with integrated purification and chiral separation. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact, and use of renewable catalysts. | Identification and engineering of enzymes for the asymmetric synthesis of the morpholine core. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and novel bond formations. | Exploration of light-mediated coupling reactions for the key bond formations in the molecule. |

Discovery of Novel Biological Interactions and Modes of Action

While the initial biological characterization of this compound may have focused on a primary target, future research will likely uncover a broader spectrum of biological interactions. A deeper understanding of its mechanism of action is crucial for identifying new therapeutic applications.

Phenotypic screening in various disease models, such as cancer cell lines, neuronal cultures, or inflammatory models, could reveal unexpected therapeutic activities. This unbiased approach, contrary to target-based screening, can identify compounds that act through novel or multiple pathways.

Chemoproteomics , a powerful tool for identifying the protein targets of small molecules, could be employed to map the complete interactome of this compound within a cell. This could lead to the discovery of previously unknown off-target effects that might be harnessed for therapeutic benefit or flagged for potential side effects.

Furthermore, investigating the compound's effect on signal transduction pathways and gene expression through techniques like RNA sequencing and Western blotting can provide a more comprehensive picture of its cellular effects. This could unveil novel modes of action that are not immediately apparent from its chemical structure.

| Research Approach | Objective | Potential Outcomes |

| Phenotypic Screening | Identify novel therapeutic activities in an unbiased manner. | Discovery of efficacy in new disease areas such as oncology, neurodegeneration, or immunology. |

| Chemoproteomics | Map the protein interaction profile of the compound. | Identification of novel primary and secondary biological targets. |

| Systems Biology | Understand the compound's impact on cellular networks. | Elucidation of complex mechanisms of action and signaling pathways. |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The synergy between artificial intelligence (AI) and chemical research is poised to revolutionize drug discovery and development. For this compound, AI and machine learning (ML) can be instrumental in accelerating research and providing predictive insights.

Predictive modeling algorithms can be trained on existing data for similar compounds to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogs. This can help in prioritizing the synthesis of compounds with more favorable pharmacological profiles.

De novo drug design using generative AI models can propose novel derivatives of this compound with potentially improved potency, selectivity, or reduced off-target effects. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Moreover, AI can be used to analyze large datasets from high-throughput screening and "omics" studies to identify subtle structure-activity relationships (SAR) that may not be apparent to human researchers. This can guide the rational design of next-generation compounds.

| AI/ML Application | Function | Impact on Research |

| Predictive ADMET Modeling | Forecast pharmacokinetic and toxicity profiles. | Early-stage identification of promising candidates and reduction in late-stage failures. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Accelerated discovery of optimized lead compounds. |

| SAR Analysis | Identify complex relationships between chemical structure and biological activity. | More informed and efficient lead optimization cycles. |

Challenges and Opportunities for Sustainable Chemical Development

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical research and development. The future of this compound will be shaped by the ability to produce it in an environmentally responsible and economically viable manner.

A key challenge is the development of synthetic routes that minimize waste and the use of hazardous reagents. This presents an opportunity to explore the use of greener solvents , such as water, supercritical fluids, or bio-based solvents, in the synthesis process.

Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric in evaluating new synthetic routes. The design of catalytic and one-pot reactions that maximize atom economy will be a significant area of research.

Furthermore, the lifecycle assessment of the compound, from synthesis to disposal, will become increasingly important. This includes considering the biodegradability of the compound and its metabolites to minimize their environmental persistence.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Use of Greener Solvents | Replacing traditional organic solvents with more environmentally benign alternatives. | Reduced environmental pollution and improved worker safety. |

| Maximizing Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation and more efficient use of resources. |

| Design for Degradation | Considering the environmental fate of the compound and its metabolites. | Minimized long-term environmental impact. |

Potential for Multidisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future advancement of research on this compound will be significantly enhanced by such multidisciplinary collaborations.

Partnerships between synthetic chemists and computational chemists can accelerate the design and synthesis of new analogs with improved properties. The iterative cycle of computational prediction followed by synthetic validation is a powerful paradigm for lead optimization.

Collaborations with biologists and pharmacologists are essential for elucidating the compound's mechanism of action and evaluating its efficacy and safety in relevant biological models.

Furthermore, engaging with materials scientists and pharmaceutical formulation experts can lead to the development of novel drug delivery systems for this compound, potentially improving its bioavailability, stability, and therapeutic index.

| Collaborating Discipline | Contribution to Research | Expected Outcome |

| Computational Chemistry | In silico modeling, virtual screening, and predictive analytics. | Rational drug design and prioritization of synthetic targets. |

| Biology and Pharmacology | In vitro and in vivo testing, mechanism of action studies. | Comprehensive understanding of the compound's biological effects. |

| Materials Science and Pharmaceutics | Development of novel formulations and drug delivery systems. | Improved therapeutic performance and patient compliance. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(Morpholin-3-yl)phenol hydrochloride, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nucleophilic substitution between morpholine derivatives and halogenated phenolic precursors. For example, analogous morpholine compounds like 3-(Methoxymethyl)morpholine hydrochloride are synthesized by reacting morpholine with methoxymethyl chloride under inert conditions (e.g., nitrogen atmosphere) . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

- Answer : Solubility in aqueous and organic solvents is critical for bioavailability. Methods include:

- Phase solubility analysis : Measure saturation solubility in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy.

- Co-solvent screening : Test solubility in PEG-400, DMSO, or cyclodextrin complexes for enhanced delivery .

- Thermodynamic stability : Differential scanning calorimetry (DSC) to assess hydration states impacting solubility .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

- Answer : Use a multi-technique approach:

- NMR : - and -NMR confirm morpholine ring substitution patterns and phenolic proton environments.

- FT-IR : Identify O–H (phenol) and N–H (morpholine) stretching vibrations (3200–3600 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the morpholine ring?

- Answer : Crystallographic refinement using SHELX software (e.g., SHELXL) is standard for small-molecule structures . Key steps:

- Data collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) minimize thermal motion artifacts.

- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring deviations from planarity, resolving chair vs. boat conformations .

- Validation : Check geometric restraints (bond lengths/angles) against Cambridge Structural Database averages .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer screening .

- Purity validation : HPLC-UV/ELSD (>98% purity) and elemental analysis to rule out batch variability .

- Mechanistic studies : Probe target engagement via SPR (surface plasmon resonance) or fluorescence polarization assays .

Q. What computational methods support structure-activity relationship (SAR) studies for morpholine derivatives?

- Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Screen against targets like PI3Kγ or serotonin receptors to prioritize synthetic analogs .

- Pharmacophore modeling : Identify critical hydrogen-bonding (phenol O–H) and hydrophobic (morpholine ring) features .

- Free-energy calculations : Predict binding affinities using MM-PBSA/GBSA methods .

Q. How can researchers optimize synthetic routes to address low yields in morpholine functionalization?

- Answer : Troubleshoot using:

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .

- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.